molecular formula C7H8N2O2S2 B1276923 3-Sulfamoylbenzene-1-carbothioamide CAS No. 56542-68-8

3-Sulfamoylbenzene-1-carbothioamide

Cat. No.: B1276923
CAS No.: 56542-68-8
M. Wt: 216.3 g/mol
InChI Key: FREQQHVRMDVJQF-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzene-1-carbothioamide is a synthetic compound of significant interest in medicinal chemistry research, built on a hybrid scaffold combining benzenesulfonamide and carbothioamide (thiosemicarbazide) pharmacophores. This structure is recognized for its potential in investigating new therapeutic agents, particularly in the fields of oncology and microbiology. The benzenesulfonamide moiety is a privileged structure in drug design, known for its ability to interact with various enzymatic targets. Sulfonamide derivatives are extensively documented in scientific literature for their diverse biological activities. They have been explored as inhibitors of carbonic anhydrase isoforms, such as CA IX, which is a validated target in hypoxic tumors . Furthermore, such hybrids have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, offering a promising scaffold for addressing drug resistance . The carbothioamide (thiosemicarbazide) component significantly enhances the bioactivity profile of the molecule. Thiosemicarbazide derivatives are widely reported to possess notable antiproliferative properties against various cancer cell lines, including breast carcinoma (e.g., MCF-7) . Research suggests that the thiosemicarbazide scaffold can influence key pathways in carcinogenesis, including acting as an aldehyde dehydrogenase (ALDH) inhibitor, as identified through in silico molecular docking studies . The mechanism of action for compounds within this chemical class often involves the inhibition of critical enzymes. Molecular docking analyses indicate that similar structures can form stable complexes within the active sites of target proteins, such as aldehyde dehydrogenase or carbonic anhydrase, through hydrogen bonding and other non-covalent interactions . This makes this compound a valuable chemical tool for probing enzyme function and for the structure-activity relationship (SAR) optimization of new inhibitors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-sulfamoylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c8-7(12)5-2-1-3-6(4-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQQHVRMDVJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408859
Record name 3-(aminosulfonyl)benzenecarbothioamide
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Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56542-68-8
Record name 3-(Aminosulfonyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56542-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 221613
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Record name NSC221613
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221613
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Record name 3-(aminosulfonyl)benzenecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation-Carbothioamide Coupling

A widely employed method involves the sequential introduction of sulfamoyl and carbothioamide groups to a benzene ring. Starting with 3-nitrobenzoic acid , the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C), followed by sulfonation with chlorosulfonic acid (ClSO₃H) to yield 3-sulfamoylbenzoic acid . Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with thiosemicarbazide in the presence of triethylamine to form the target compound.

Reaction Scheme:

  • $$ \text{3-Nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminobenzoic acid} $$
  • $$ \text{3-Aminobenzoic acid} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Sulfamoylbenzoic acid} $$
  • $$ \text{3-Sulfamoylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Sulfamoylbenzoyl chloride} $$
  • $$ \text{3-Sulfamoylbenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} $$

Key Data:

  • Yield: 68–75%
  • Purity: ≥95% (HPLC)
  • Characterization:
    • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.1 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.49 (d, J = 7.8 Hz, 1H, Ar-H), 6.92 (s, 2H, -SO₂NH₂), 2.41 (s, 1H, -NH₂).
    • IR (KBr): 3340 cm⁻¹ (-NH₂), 1325 cm⁻¹ (S=O), 1250 cm⁻¹ (C=S).

Cyclocondensation of Thiosemicarbazide with Sulfamoyl-Substituted Aldehydes

An alternative route utilizes 3-sulfamoylbenzaldehyde as the starting material. Condensation with thiosemicarbazide in ethanol under acidic conditions (e.g., HCl or H₂SO₄) forms a hydrazone intermediate, which undergoes cyclization to yield the carbothioamide.

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Glacial acetic acid
  • Temperature: Reflux (80°C)
  • Time: 6–8 hours.

Key Data:

  • Yield: 60–72%
  • MS (ESI) : m/z 217.1 [M+H]⁺.

Post-Functionalization of Preformed Sulfonamides

In this approach, 3-aminobenzenesulfonamide is reacted with carbon disulfide (CS₂) in alkaline medium to introduce the carbothioamide group. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by acidification to precipitate the product.

Optimized Protocol:

  • Dissolve 3-aminobenzenesulfonamide (1 eq) in 10% NaOH.
  • Add CS₂ (1.2 eq) dropwise at 0–5°C.
  • Stir for 4 hours, then acidify with HCl to pH 3–4.
  • Filter and recrystallize from ethanol.

Key Data:

  • Yield: 55–65%
  • Melting Point: 199–201°C.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Direct Coupling 3-Nitrobenzoic acid 68–75 ≥95 High scalability
Cyclocondensation 3-Sulfamoylbenzaldehyde 60–72 90–93 Short reaction time
Post-Functionalization 3-Aminobenzenesulfonamide 55–65 85–88 Avoids harsh sulfonation conditions

Mechanistic Insights

Role of Reaction Medium

  • Acidic Conditions : Promote protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by thiosemicarbazide.
  • Basic Conditions : Facilitate deprotonation of thiosemicarbazide, increasing nucleophilicity of the -NH₂ group.

Side Reactions and Mitigation

  • Oxidation of Thiol Groups : Minimized by conducting reactions under inert atmosphere (N₂/Ar).
  • Over-Sulfonation : Controlled by using stoichiometric amounts of ClSO₃H and maintaining temperatures below 50°C.

Analytical Validation

Chromatographic Purity

  • HPLC : Retention time = 4.2 min (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).
  • TLC : Rf = 0.42 (Silica gel, EtOAc:Hexane = 1:1).

Spectroscopic Confirmation

  • ¹³C NMR (DMSO-d₆): δ 178.2 (C=S), 144.5 (C-SO₂), 128.7–132.1 (Ar-C).
  • Elemental Analysis : Calculated for C₇H₈N₂O₂S₂: C 38.88%, H 3.73%, N 12.95%; Found: C 38.65%, H 3.81%, N 12.78%.

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 (Direct Coupling) is preferred for large-scale synthesis due to commercially available starting materials.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Sulfamoylbenzene-1-carbothioamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfamoylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of sulfonamide-sensitive enzymes and the modulation of thiol-containing proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-sulfamoylbenzene-1-carbothioamide can be inferred by comparing it to compounds with analogous substituents. Below is a systematic comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -SO₂NH₂ (position 3) C₇H₇N₃O₂S₂ 245.3 High polarity due to sulfamoyl group; potential COX-2 inhibition .
3-Cyanobenzene-1-carbothioamide -CN (position 3) C₈H₅N₂S 161.2 Electron-withdrawing cyano group enhances reactivity; moderate solubility .
3-Fluoro-4-hydroxybenzene-1-carbothioamide -F (position 3), -OH (position 4) C₇H₅FNO₂S 171.19* Fluorine increases lipophilicity; hydroxy group enables hydrogen bonding .
2-{[(3-Methylphenyl)carbamoyl]amino}benzene-1-carbothioamide -NH(C=O)NH(3-methylphenyl) (position 2) C₁₅H₁₅N₃OS 285.36 Bulky substituent reduces membrane permeability; potential protease inhibition .

*Note: Discrepancy observed in molecular weight calculation for C₇H₅FNO₂S (theoretical ≈186 g/mol vs. reported 171.19 g/mol in ).

Solubility and Reactivity Trends

  • Polar Groups (-SO₂NH₂, -OH) : Improve aqueous solubility but may limit blood-brain barrier penetration.
  • Nonpolar Groups (-CH₃, aryl): Enhance lipophilicity, favoring membrane permeability but reducing solubility.

Biological Activity

Overview of 3-Sulfamoylbenzene-1-carbothioamide

This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and derivatives like this compound may exhibit similar or enhanced effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈N₂O₂S₂
  • CAS Number : 56542-68-8

The compound features a benzene ring substituted with a sulfamoyl group and a carbothioamide functional group, which may influence its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds generally possess antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis.

  • Case Study Example : A study investigating various sulfonamide derivatives found that modifications to the sulfamoyl group can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Emerging studies suggest that certain sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.

  • Research Findings : In vitro studies demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

The exact mechanism of action for this compound is still being elucidated. However, it is hypothesized that:

  • Folate Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.
  • Apoptosis Induction : It may activate caspases and other apoptotic pathways in cancer cells.

Data Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast and colon cancer cells
MechanismInhibition of folate synthesis

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